Cyclopentylmalonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28333. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

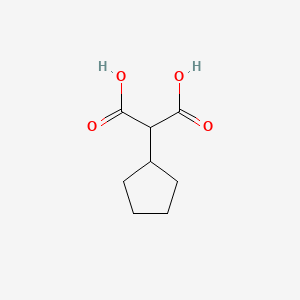

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)6(8(11)12)5-3-1-2-4-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHLPIHNSBNMFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10282835 | |

| Record name | Cyclopentylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5660-81-1 | |

| Record name | Cyclopentanemalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10282835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentylmalonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Cyclopentylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentylmalonic acid (CAS No. 5660-81-1) is a dicarboxylic acid featuring a cyclopentyl ring attached to the alpha-carbon of a malonic acid backbone.[1][2] This unique structure, combining a hydrophobic carbocyclic moiety with the reactive functionality of malonic acid, makes it a valuable building block in organic synthesis. Its derivatives have potential applications in the development of novel pharmaceuticals and advanced materials.[1] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and relevant biological context.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] The presence of two carboxylic acid groups allows it to act as a hydrogen bond donor and acceptor, contributing to its physical properties.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5660-81-1 | [1][3] |

| Molecular Formula | C₈H₁₂O₄ | [1][3] |

| Molecular Weight | 172.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][2] |

| Melting Point | 162 °C | [4] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1][2] |

| pKa₁ (predicted) | ~2.5 - 3.5 | [5][6] |

| pKa₂ (predicted) | ~5.0 - 6.0 | [5][6] |

Note: Predicted pKa values are based on the typical pKa of malonic acid and the electronic effect of the cyclopentyl group.

Spectral Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies | Interpretation | Reference(s) for analogous compounds |

| ¹H NMR | δ 10-13 ppm (broad s, 2H), δ 3.0-3.5 ppm (t, 1H), δ 2.0-2.5 ppm (m, 1H), δ 1.2-1.9 ppm (m, 8H) | Carboxylic acid protons (-COOH), Methine proton (α-CH), Cyclopentyl methine proton, Cyclopentyl methylene protons | [7][8][9] |

| ¹³C NMR | δ 170-180 ppm, δ 50-60 ppm, δ 40-50 ppm, δ 25-35 ppm | Carboxylic acid carbons (-COOH), Methine carbon (α-CH), Cyclopentyl methine carbon, Cyclopentyl methylene carbons | [10][11][12] |

| IR Spectroscopy | 2500-3300 cm⁻¹ (broad), 1680-1720 cm⁻¹ (strong), 1200-1300 cm⁻¹ (strong) | O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch | [13][14] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its dicarboxylic acid functionality. It undergoes typical reactions of carboxylic acids, most notably esterification and decarboxylation.

Synthesis of this compound

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding diester, diethyl cyclopentylmalonate.

Experimental Protocol: Hydrolysis of Diethyl Cyclopentylmalonate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl cyclopentylmalonate (1.0 eq) in a suitable solvent such as ethanol.

-

Hydrolysis: Add an aqueous solution of a strong base, such as sodium hydroxide (2.5 eq), to the flask.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and acidify with a strong acid, such as hydrochloric acid, until the pH is acidic.

-

Isolation: The resulting this compound will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Caption: Synthesis of this compound.

Decarboxylation

Like other malonic acids, this compound readily undergoes decarboxylation upon heating to yield cyclopentylacetic acid. This reaction proceeds through a cyclic transition state.[15]

Experimental Protocol: Decarboxylation of this compound

-

Reaction Setup: Place this compound in a round-bottom flask equipped with a distillation apparatus.

-

Heating: Heat the flask gently in an oil bath. The temperature should be raised gradually above the melting point of the acid.

-

Reaction: As the temperature increases, carbon dioxide gas will evolve, and the decarboxylation reaction will proceed.

-

Isolation: The product, cyclopentylacetic acid, can be purified by distillation under reduced pressure.

Caption: Decarboxylation of this compound.

Fischer Esterification

This compound can be converted to its corresponding diester through Fischer esterification by reacting it with an alcohol in the presence of an acid catalyst.[16][17]

Experimental Protocol: Fischer Esterification of this compound with Ethanol

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and a large excess of ethanol (which also acts as the solvent).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by the removal of water using a Dean-Stark apparatus.

-

Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diethyl cyclopentylmalonate can be purified by vacuum distillation.

Caption: Fischer Esterification of this compound.

Relevance in Drug Discovery and Development

The cyclopentane ring is a common structural motif in many biologically active compounds and approved drugs, where it can serve as a rigid scaffold to orient functional groups for optimal target interaction.[18] Furthermore, malonic acid derivatives have been investigated as inhibitors for various enzymes.[19]

A notable example of a biological pathway where cyclopentane-containing molecules have shown significant activity is in the inhibition of bacterial cell wall biosynthesis. Specifically, cyclopentane-based analogs of muraymycin have been synthesized and evaluated as inhibitors of MraY, a crucial enzyme in the peptidoglycan biosynthesis pathway.[18][20] Inhibition of MraY disrupts the formation of the bacterial cell wall, leading to cell death. This makes MraY an attractive target for the development of new antibiotics.

While this compound itself has not been directly reported as an MraY inhibitor, its structural features suggest that its derivatives could be designed as potential inhibitors for this or other enzymatic targets.

Caption: Inhibition of the MraY Enzyme.

Conclusion

This compound is a versatile chemical intermediate with a rich reactivity profile. Its synthesis from diethyl cyclopentylmalonate and its subsequent decarboxylation and esterification reactions provide access to a range of valuable cyclopentane-containing compounds. The presence of the cyclopentyl moiety in numerous pharmaceuticals highlights the potential of this compound derivatives as candidates for future drug discovery efforts, particularly in the development of novel enzyme inhibitors. Further research into the biological activities of its derivatives is warranted.

References

- 1. Diethyl Cyclopentylmalonate|Pharmaceutical Intermediate [benchchem.com]

- 2. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR [m.chemicalbook.com]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Cyclopentanecarboxylic acid(3400-45-1) 13C NMR spectrum [chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cerritos.edu [cerritos.edu]

- 17. athabascau.ca [athabascau.ca]

- 18. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Cyclopentylmalonic Acid from Diethyl Malonate

This technical guide provides a comprehensive overview of the synthesis of cyclopentylmalonic acid, a valuable intermediate in pharmaceutical chemistry and organic synthesis.[1] The process is a classic application of the malonic ester synthesis, which transforms an alkyl halide into a carboxylic acid with a two-carbon chain extension.[2] This document outlines the detailed reaction mechanism, experimental protocols, and quantitative data for researchers, scientists, and professionals in drug development.

The synthesis is primarily a two-step process:

-

Alkylation : Diethyl malonate is deprotonated with a suitable base to form a nucleophilic enolate, which then undergoes an SN2 reaction with a cyclopentyl halide to yield diethyl cyclopentylmalonate.[1][2]

-

Hydrolysis : The resulting diethyl cyclopentylmalonate is hydrolyzed under basic or acidic conditions to yield the final product, this compound.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Diethyl Cyclopentylmalonate via Alkylation

This procedure details the monoalkylation of diethyl malonate using cyclopentyl bromide. The choice of a base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is crucial to prevent transesterification.[1]

Materials:

-

Diethyl malonate

-

Absolute ethanol

-

Sodium metal (or Sodium Ethoxide)

-

Cyclopentyl bromide

-

Glacial acetic acid (for neutralization)

-

Diethyl ether

-

Anhydrous magnesium sulfate (or calcium chloride)

-

Hydrochloric acid (1 N)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser protected by a calcium chloride tube, add small pieces of sodium metal to absolute ethanol.[3] Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate dropwise.[3] The ethoxide anion abstracts an α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate.[1]

-

Alkylation: Add cyclopentyl bromide to the enolate solution.[1][3] The reaction mixture will evolve heat and may reach the boiling point.[3] The reaction is typically stirred for 2-12 hours at a temperature between 20 and 80 °C to ensure completion.[4] Controlled heating at approximately 60°C can improve efficiency.[1]

-

Work-up and Neutralization: After the reaction is complete, cool the mixture and neutralize it with glacial acetic acid.[3]

-

Isolation: Remove the bulk of the ethanol via distillation.[3] Add water to dissolve the sodium bromide precipitate.[3] Transfer the mixture to a separatory funnel. The ester layer is separated, and the aqueous layer is extracted multiple times with diethyl ether.[5]

-

Purification: Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent like magnesium sulfate.[4][6] The solvent is removed under reduced pressure using a rotary evaporator.[6] The crude product, diethyl cyclopentylmalonate, can be further purified by vacuum distillation.[3][4]

Step 2: Synthesis of this compound via Hydrolysis

This protocol describes the saponification (basic hydrolysis) of the diester followed by acidification to produce the dicarboxylic acid.

Materials:

-

Diethyl cyclopentylmalonate

-

Sodium hydroxide or Potassium hydroxide

-

Ethanol

-

Concentrated Hydrochloric acid

-

Diethyl ether

Procedure:

-

Saponification: Dissolve the diethyl cyclopentylmalonate in ethanol in a round-bottom flask. Add an excess of aqueous sodium hydroxide or potassium hydroxide solution (2-3 equivalents).[6]

-

Reflux: Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).[6] This process converts the diester into the sodium or potassium salt of this compound.

-

Solvent Removal: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.[6]

-

Purification of Salt: Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.[6]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until the solution is acidic (pH < 2), which will cause the this compound to precipitate.[6]

-

Final Isolation: Extract the final product from the aqueous mixture using several portions of diethyl ether.[6] Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[6] The product can be further purified by recrystallization.[6]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Yields can vary based on the precise conditions and scale of the reaction.

| Step | Reaction | Reagents & Solvents | Key Conditions | Typical Yield |

| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide, Ethanol | Reflux or heating at 60-80°C[1][4] | 79-83% (for analogous monoalkylation)[3] |

| 2 | Hydrolysis | Diethyl cyclopentylmalonate, NaOH or KOH, Ethanol/Water | Reflux for 2-4 hours, followed by acidification[6] | Generally high; often quantitative |

Logical Workflow Diagram

The following diagram illustrates the complete synthetic pathway from diethyl malonate to this compound.

References

An In-depth Technical Guide to the Physical Properties of Cyclopentylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Cyclopentylmalonic acid (CAS 5660-81-1), a dicarboxylic acid featuring a cyclopentyl substituent. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and pharmaceutical development, offering detailed data and experimental methodologies.

Core Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] Its chemical structure, consisting of a five-carbon aliphatic ring attached to a malonic acid backbone, imparts a combination of hydrophobic and hydrophilic characteristics that govern its physical behavior.

The primary physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value/Description | Source(s) |

| Molecular Formula | C₈H₁₂O₄ | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 162 °C | [3] |

| Solubility | Water: Soluble (Qualitative) | [1] |

| Alcohols: Soluble (Qualitative) | [1] | |

| Polar Organic Solvents: Generally Soluble (Qualitative) | [1] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of a solid organic compound like this compound.

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance. The capillary method is a common and reliable technique for this measurement.

Principle: A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate in a melting point apparatus. The temperatures at which the substance begins to liquefy and at which it becomes completely liquid are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Packing: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Measurement:

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

A rapid heating rate is initially used to determine an approximate melting temperature.

-

The apparatus is allowed to cool, and a new sample is prepared.

-

The temperature is then raised quickly to about 15-20°C below the approximate melting point.

-

The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. These two values constitute the melting range.

Understanding a compound's solubility profile across various solvents is fundamental for its purification, formulation, and application.

Principle: A standardized amount of solute is added to a specific volume of solvent. The mixture is agitated, and the extent of dissolution is observed. For acidic compounds like this compound, solubility in aqueous acidic and basic solutions provides information about its pKa.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

Graduated cylinders or pipettes

-

Spatula and analytical balance

Procedure:

-

Solvent Selection: A range of solvents should be tested, typically including:

-

Water (polar, protic)

-

5% Aqueous Sodium Bicarbonate (NaHCO₃) (weak base)

-

5% Aqueous Sodium Hydroxide (NaOH) (strong base)

-

5% Aqueous Hydrochloric Acid (HCl) (acid)

-

Ethanol (polar, protic organic)

-

Diethyl Ether or Hexane (nonpolar organic)

-

-

Measurement:

-

Approximately 25 mg of this compound is placed into a test tube.

-

0.75 mL of the selected solvent is added.

-

The test tube is vigorously agitated (e.g., using a vortex mixer) for 60-120 seconds.

-

-

Observation and Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: No significant amount of the solid dissolves.

-

-

Interpretation for this compound:

-

Water: Expected to be soluble due to the polar carboxylic acid groups.

-

5% NaHCO₃ and 5% NaOH: Expected to be soluble. As a dicarboxylic acid, it will be deprotonated by both weak and strong bases to form a highly water-soluble carboxylate salt. Effervescence (release of CO₂) would be expected with NaHCO₃.

-

5% HCl: Expected to be insoluble or have low solubility, similar to its solubility in water, as the acidic conditions would suppress the ionization of the carboxylic acid groups.

-

Ethanol: Expected to be soluble due to hydrogen bonding between the carboxylic acid groups and the alcohol.

-

Visualized Workflows

Diagrams generated using Graphviz provide a clear, logical representation of experimental processes.

Caption: Workflow for determining melting point and solubility.

This guide provides foundational data and methodologies essential for the handling and application of this compound in a research and development setting. The provided protocols offer a standardized approach to verifying the physical properties of this and similar chemical entities.

References

An In-depth Technical Guide to Cyclopentylmalonic Acid (CAS 5660-81-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentylmalonic acid (CAS 5660-81-1), also known as 2-cyclopentylpropanedioic acid, is a dicarboxylic acid featuring a cyclopentyl ring attached to a malonic acid backbone.[1] This unique structure, combining a hydrophobic cycloalkane with a reactive acidic moiety, makes it a valuable building block in organic synthesis.[1] It serves as a potential intermediate in the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis via malonic ester synthesis, and the available analytical data for this compound. To date, specific studies on the biological activity and its role in signaling pathways are not extensively documented in publicly available literature.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] The presence of two carboxylic acid groups renders it soluble in polar solvents such as water and alcohols.[1] The cyclopentyl group imparts a degree of hydrophobicity, influencing its solubility and interactions with other molecules.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5660-81-1 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 162 °C | [2] |

| Solubility | Soluble in polar solvents (water, alcohols) | [1] |

| Synonyms | 2-Cyclopentylpropanedioic acid, Cyclopentyl Malonic Acid | [1] |

Synthesis of this compound

The most established and versatile method for the synthesis of this compound is the malonic ester synthesis. This classical approach involves two key steps: the alkylation of a malonate ester with a suitable cyclopentyl halide, followed by hydrolysis of the resulting diester and subsequent decarboxylation.

Experimental Protocol: Synthesis via Malonic Ester Condensation

This protocol is based on well-established procedures for the alkylation of diethyl malonate and subsequent hydrolysis.

Step 1: Alkylation of Diethyl Malonate with Cyclopentyl Bromide

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or sodium metal and absolute ethanol to prepare in situ)

-

Cyclopentyl bromide

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add diethyl malonate dropwise at room temperature. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.

-

Following the addition of diethyl malonate, add cyclopentyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with saturated aqueous ammonium chloride solution and brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude diethyl cyclopentylmalonate. The crude product can be purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Cyclopentylmalonate to this compound

Materials:

-

Diethyl cyclopentylmalonate (from Step 1)

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve diethyl cyclopentylmalonate in ethanol.

-

Add a solution of potassium hydroxide in water to the flask.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2). This compound will precipitate as a white solid.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Malonic Ester Synthesis.

Analytical Data

Mass Spectrometry

A mass spectrum for this compound is available, providing evidence for its molecular weight and fragmentation pattern.

Table 2: Mass Spectrometry Data for this compound

| m/z | Intensity |

| 41.0 | 41.9 |

| 44.0 | 26.8 |

| 60.0 | 24.3 |

| 67.0 | 38.9 |

| 172.0 | (Molecular Ion) |

Note: The full fragmentation data can be found in the cited literature.

Spectroscopic Data (NMR and IR)

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific studies detailing the biological activity of this compound. While malonic acid derivatives, in general, are explored for various therapeutic applications, and the cyclopentane moiety is present in numerous biologically active molecules, the specific contributions and potential of this compound in drug discovery remain an area for future investigation. No information regarding its interaction with specific signaling pathways or its potential as an enzyme inhibitor has been reported.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation. |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

Conclusion

This compound is a readily synthesizable dicarboxylic acid with potential as a building block in organic chemistry. This guide provides the essential chemical and physical properties, a detailed experimental protocol for its synthesis, and the available analytical data. The lack of published biological activity data presents an opportunity for researchers in drug discovery and related fields to explore the potential of this compound. Further studies are warranted to elucidate its spectroscopic characteristics fully and to investigate its potential biological functions.

References

Spectroscopic Analysis of Cyclopentylmalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Cyclopentylmalonic acid, a disubstituted malonic acid derivative of interest in synthetic and medicinal chemistry. This document presents available experimental data for its mass spectrum and discusses the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, supported by data from its diethyl ester precursor. Detailed experimental protocols for acquiring such spectra are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound and its common synthetic precursor, diethyl cyclopentylmalonate.

Mass Spectrometry (MS) of this compound

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₂O₄ |

| Molecular Weight | 172.18 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment Peaks (m/z) | Relative Intensity (%) |

| 105 | 100.0 |

| 68 | 58.7 |

| 41 | 41.9 |

| 67 | 38.9 |

| 44 | 26.8 |

| 39 | 25.5 |

| 60 | 24.3 |

| 104 | 22.0 |

| 81 | 20.4 |

| 87 | 19.6 |

| 27 | 18.0 |

| 69 | 16.8 |

| 61 | 15.1 |

| 126 | 15.2 |

| 129 | 14.0 |

| 86 | 14.1 |

| 53 | 14.3 |

| 54 | 11.2 |

| 55 | 10.9 |

| 99 | 10.4 |

| 43 | 10.5 |

| 42 | 9.4 |

| 29 | 9.3 |

| 66 | 8.8 |

| 110 | 8.8 |

| 85 | 7.9 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (based on Diethyl Cyclopentylmalonate)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Broad Singlet | 2H | -COOH |

| ~3.2 | Doublet | 1H | α-CH |

| ~2.2 | Multiplet | 1H | Cyclopentyl CH |

| ~1.5-1.8 | Multiplet | 8H | Cyclopentyl CH₂ |

Table 3: Predicted ¹³C NMR Data for this compound (based on Diethyl Cyclopentylmalonate)

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~55 | α-CH |

| ~40 | Cyclopentyl CH |

| ~30 | Cyclopentyl CH₂ |

| ~25 | Cyclopentyl CH₂ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad |

| 2850-2960 | C-H | Cyclopentyl, stretching |

| ~1700-1725 | C=O | Carboxylic acid, stretching |

| ~1450 | C-H | Cyclopentyl, bending |

| ~1200-1300 | C-O | Carboxylic acid, stretching |

| ~920 | O-H | Carboxylic acid, out-of-plane bend |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the analyte.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions using an electron multiplier or other suitable detector.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Unveiling Cyclopentylmalonic Acid: A Journey Through Its Synthesis and Scientific Inception

While the precise moment of discovery and the individual credited remain elusive in historical records, the scientific journey of Cyclopentylmalonic acid is intrinsically linked to the development and application of the malonic ester synthesis, a cornerstone of organic chemistry. This powerful technique, which allows for the formation of carbon-carbon bonds to create substituted carboxylic acids, serves as the primary and most enduring method for the preparation of this compound. This technical guide delves into the historical context of its synthesis, its physicochemical properties, and the experimental protocols that underpin its creation.

The Genesis of this compound: A Story of Synthesis

The history of this compound is not one of a singular, celebrated discovery, but rather a testament to the utility of a foundational synthetic methodology. The malonic ester synthesis, developed in the latter half of the 19th century, provided chemists with a reliable tool to introduce alkyl groups to a malonic ester scaffold, which can then be hydrolyzed and decarboxylated to yield a substituted acetic acid.

The application of this synthesis to create this compound involves the alkylation of a malonate ester, typically diethyl malonate, with a cyclopentyl halide. This reaction, a classic example of a nucleophilic substitution, forms the basis for the construction of the cyclopentyl-substituted malonic ester. Subsequent hydrolysis of the ester groups, followed by decarboxylation upon heating, yields the final this compound.

While a definitive first publication detailing this specific transformation is not readily apparent in a survey of early chemical literature, the principles governing its synthesis were well-established by the late 19th and early 20th centuries. It is highly probable that this compound was first synthesized as part of broader investigations into the scope and application of the malonic ester synthesis with various cyclic alkyl halides.

Physicochemical Characteristics

This compound is a white crystalline solid.[1][2] Its structure, featuring a five-membered carbocyclic ring attached to a malonic acid moiety, imparts specific physical and chemical properties that are crucial for its application in research and drug development.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Melting Point | 162 °C | [2][3][4] |

| CAS Number | 5660-81-1 | [1] |

Experimental Protocols: The Synthesis of this compound

The following section details the archetypal experimental protocol for the synthesis of this compound via the malonic ester synthesis. This procedure is a composite of established organic chemistry techniques.

Part 1: Synthesis of Diethyl Cyclopentylmalonate

This initial step involves the alkylation of diethyl malonate with a cyclopentyl halide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Cyclopentyl bromide (or iodide)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, diethyl malonate is added dropwise at room temperature. The mixture is stirred to ensure the complete formation of the sodium enolate of diethyl malonate.

-

Cyclopentyl bromide is then added to the reaction mixture. The mixture is heated to reflux and maintained at this temperature for several hours to ensure the completion of the alkylation reaction.

-

After cooling to room temperature, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude diethyl cyclopentylmalonate.

-

The crude product can be purified by vacuum distillation.

Part 2: Hydrolysis and Decarboxylation to this compound

The synthesized diethyl cyclopentylmalonate is then converted to this compound.

Materials:

-

Diethyl cyclopentylmalonate

-

Potassium hydroxide (or sodium hydroxide)

-

Ethanol/water mixture

-

Concentrated hydrochloric acid

Procedure:

-

A solution of potassium hydroxide in an ethanol/water mixture is prepared.

-

Diethyl cyclopentylmalonate is added to the alkaline solution, and the mixture is heated to reflux for several hours to effect the hydrolysis of the ester groups.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is cooled in an ice bath and acidified by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic. This protonates the carboxylate groups, leading to the precipitation of the dicarboxylic acid intermediate.

-

The precipitated solid is collected by filtration and washed with cold water.

-

The crude dicarboxylic acid is then heated at a temperature above its melting point (typically around 160-170 °C) until the evolution of carbon dioxide ceases. This step effects the decarboxylation.

-

The resulting crude this compound is allowed to cool and can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.

Logical Workflow of this compound Synthesis

The synthesis of this compound can be visualized as a two-stage process, starting from the readily available diethyl malonate.

Conclusion

While the historical record may not pinpoint a singular "discoverer" of this compound, its existence is a direct consequence of the ingenuity and power of the malonic ester synthesis. This robust and versatile reaction has provided access to a vast array of substituted carboxylic acids, with this compound being a notable example. For researchers and drug development professionals, understanding the historical context and the fundamental synthetic protocols of this compound is essential for its continued application in the design and creation of novel molecules with potential therapeutic value. The straightforward yet elegant chemistry behind its synthesis ensures that this compound will remain a relevant building block in the ever-evolving landscape of organic and medicinal chemistry.

References

An In-depth Technical Guide to Cyclopentylmalonic Acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclopentylmalonic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its physicochemical properties, outlines detailed experimental protocols for its synthesis and subsequent conversion to valuable precursors, and explores its role in the development of active pharmaceutical ingredients (APIs), with a notable focus on its connection to the potent opioid analgesic, Carfentanil.

Physicochemical Properties

This compound and its related synthetic precursors possess distinct physical and chemical properties that are crucial for their handling, reaction optimization, and purification. A summary of these properties is presented below.

| Property | This compound | Diethyl Cyclopentylmalonate | Cyclopentylacetic Acid |

| CAS Number | 5660-81-1 | 18928-91-1 | 1123-00-8 |

| Molecular Formula | C₈H₁₂O₄ | C₁₂H₂₀O₄ | C₇H₁₂O₂ |

| Molecular Weight | 172.18 g/mol | 228.28 g/mol | 128.17 g/mol |

| Appearance | White to off-white crystalline solid | Colorless to light yellow clear liquid | Clear colorless liquid |

| Boiling Point | Not available | 138 °C at 13 mmHg | 133-134 °C at 23 mmHg[1] |

| Melting Point | 162 °C | Not available | 13.5 °C[2] |

| Density | Not available | 1.03 g/cm³ | 1.022 g/mL at 25 °C[1] |

| Refractive Index | Not available | 1.4430-1.4450 | 1.453[1] |

| Solubility | Soluble in polar solvents like water and alcohols[3] | Insoluble in water, soluble in organic solvents | Soluble in organic solvents, insoluble in water[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the alkylation of a malonic ester, followed by hydrolysis. This classic approach, known as the malonic ester synthesis, is a versatile method for preparing substituted carboxylic acids.

The overall synthetic pathway from diethyl malonate to cyclopentylacetic acid, a key downstream intermediate, is illustrated below.

Step 1: Synthesis of Diethyl Cyclopentylmalonate

This procedure involves the alkylation of diethyl malonate with cyclopentyl bromide using sodium ethoxide as a base.

-

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 equivalent) in absolute ethanol under an inert atmosphere.

-

To the stirred sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at a temperature of approximately 50°C.

-

Following the addition of diethyl malonate, add cyclopentyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield crude diethyl cyclopentylmalonate. The product can be purified by vacuum distillation.

-

Step 2: Hydrolysis of Diethyl Cyclopentylmalonate to this compound

The synthesized diethyl cyclopentylmalonate is then hydrolyzed to this compound using a strong base.

-

Materials:

-

Diethyl cyclopentylmalonate

-

Potassium hydroxide (KOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve diethyl cyclopentylmalonate (1.0 equivalent) in an aqueous solution of potassium hydroxide (2.5 equivalents).

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield this compound as a crystalline solid. The product can be purified by recrystallization.

-

Role as a Pharmaceutical Intermediate: Synthesis of Cyclopentylacetic Acid

This compound is a valuable intermediate primarily due to its ability to undergo decarboxylation to produce cyclopentylacetic acid. Cyclopentylacetic acid is a known precursor in the synthesis of various pharmaceutical agents.

The decarboxylation of malonic acid derivatives is a thermally driven process that results in the loss of one of the carboxylic acid groups as carbon dioxide.

-

Procedure:

-

Place the dry this compound in a round-bottom flask equipped with a distillation apparatus.

-

Heat the flask to a temperature above the melting point of the acid (typically 160-180°C).

-

The decarboxylation will proceed with the evolution of carbon dioxide gas.

-

The resulting cyclopentylacetic acid can be purified by distillation under reduced pressure.

-

While a direct, detailed synthesis of Carfentanil from cyclopentylacetic acid is not publicly available due to the controlled nature of the substance, the structural similarity of cyclopentylacetic acid to precursors used in analogous fentanyl syntheses strongly suggests its role as a key building block. In these syntheses, a carboxylic acid derivative is typically converted to an acid chloride or activated ester, which is then used to acylate a piperidine-based amine.

The general synthetic logic would involve the conversion of cyclopentylacetic acid to cyclopentylacetyl chloride, followed by its reaction with a suitable 4-anilinopiperidine derivative.

Carfentanil's Mechanism of Action: Mu-Opioid Receptor Signaling

Carfentanil exerts its potent analgesic and sedative effects through its action as a highly selective agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The binding of Carfentanil to the MOR initiates a cascade of intracellular signaling events.

Upon binding of an agonist like Carfentanil, the MOR undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[6] This activation causes the dissociation of the Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[7] The combined effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately produces the powerful analgesic effects characteristic of opioids.[8]

References

- 1. CYCLOPENTYLACETIC ACID | 1123-00-8 [chemicalbook.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Cyclopentylacetic acid | C7H12O2 | CID 71606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Derivatives of Cyclopentylmalonic Acid and Related Scaffolds in Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane ring is a privileged scaffold in medicinal chemistry, offering a rigid and three-dimensional framework for the precise orientation of functional groups. This conformational rigidity can lead to high-affinity interactions with biological targets. While direct literature on the medicinal chemistry applications of cyclopentylmalonic acid derivatives is emerging, the broader class of cyclopentane carboxylic acids has been extensively explored, yielding potent and selective inhibitors of various enzymes. This guide will delve into the core principles of designing and evaluating these derivatives, with a particular focus on their role as inhibitors of Matrix Metalloproteinases (MMPs), a class of enzymes implicated in a variety of diseases. The principles and methodologies discussed herein provide a robust framework for the investigation of this compound derivatives and other related compounds.

Core Area of Application: Matrix Metalloproteinase Inhibition

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components.[1] Under normal physiological conditions, MMP activity is tightly regulated. However, dysregulation of MMPs has been linked to a range of pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2] Consequently, the development of MMP inhibitors has been a significant focus of drug discovery efforts.

Quantitative Data: Inhibition of MMPs by Cyclopentane Derivatives

The following table summarizes the in vitro inhibitory activity (IC50 in nanomolar) of a series of 5-substituted 2-bisarylthiocyclopentane carboxylic acids against several MMPs. These compounds serve as excellent surrogates for understanding the potential of cyclopentane-based scaffolds.

| Compound | R Group | MMP-1 (IC50 nM) | MMP-2 (IC50 nM) | MMP-3 (IC50 nM) | MMP-9 (IC50 nM) | MMP-13 (IC50 nM) |

| 2a | H | >10000 | 15 | 30 | 5 | 10 |

| 2b | 4-F | >10000 | 8 | 20 | 3 | 8 |

| 2c | 4-Cl | >10000 | 7 | 15 | 2 | 7 |

| 2d | 4-Me | >10000 | 10 | 25 | 4 | 9 |

| 2e | 4-OMe | >10000 | 9 | 18 | 3 | 6 |

Data adapted from studies on cyclopentane carboxylic acid MMP inhibitors.[1]

Structure-Activity Relationship (SAR)

The data presented in the table above highlight several key structure-activity relationships for this class of compounds:

-

Selectivity: The cyclopentane scaffold demonstrates high selectivity for MMP-2, MMP-3, MMP-9, and MMP-13 over MMP-1. This is a desirable trait, as non-selective MMP inhibition has been associated with adverse effects in clinical trials.[2]

-

Role of the Carboxylic Acid: The carboxylic acid moiety is crucial for activity, as it acts as a zinc-chelating group within the active site of the MMP enzyme.[2][3]

-

Impact of Substitution at Position 5: Substitution on the aryl ring at the 5-position of the cyclopentane core influences potency. Electron-withdrawing groups (e.g., F, Cl) and electron-donating groups (e.g., Me, OMe) at the para position of the aryl ring generally lead to a slight increase in potency against MMP-2, -9, and -13 compared to the unsubstituted analog.

Experimental Protocols

Synthesis of Cyclopentane Carboxylic Acid Amide Derivatives

A common method for the synthesis of amide derivatives from carboxylic acids involves the use of coupling agents. This general protocol can be adapted for the synthesis of amides of this compound and its analogs.

Protocol: Amide Coupling using DCC and DMAP

-

Dissolution: Dissolve the cyclopentane carboxylic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Addition of Amine: Add the desired amine (1.1 equivalents) to the solution.

-

Addition of Coupling Agents: Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Purification: Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

This protocol is a general representation of amide synthesis.

In Vitro MMP Inhibition Assay

The following protocol describes a general method for determining the in vitro inhibitory activity of test compounds against MMPs.

Protocol: Fluorogenic MMP Activity Assay

-

Enzyme Activation: Activate the pro-MMP enzyme with a suitable activator (e.g., APMA for MMP-2 and MMP-9) according to the manufacturer's instructions.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.

-

Assay Reaction: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding a fluorogenic MMP substrate.

-

Measurement: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Below are diagrams illustrating key concepts and workflows in the study of this compound derivatives and their analogs in medicinal chemistry.

Caption: Mechanism of MMP inhibition by cyclopentane derivatives.

Caption: General workflow for drug discovery with cyclopentane derivatives.

Conclusion and Future Perspectives

Derivatives based on the cyclopentane scaffold, including those of this compound, represent a promising area for the development of novel therapeutics. As demonstrated with the example of MMP inhibitors, these compounds can be designed to exhibit high potency and selectivity. Future work in this area should focus on expanding the diversity of substituents on the cyclopentane ring to further probe the structure-activity relationships for various biological targets. Additionally, the exploration of this compound as a scaffold for developing inhibitors of other enzyme classes is a promising avenue for future research. The detailed experimental protocols and workflows provided in this guide offer a solid foundation for researchers to build upon in their drug discovery endeavors.

References

Cyclopentylmalonic Acid: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Dated: December 28, 2025

This document provides a comprehensive overview of the safety and handling precautions for Cyclopentylmalonic acid (CAS No: 5660-81-1). The information herein is compiled to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing the risk of exposure and ensuring a safe research environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is a dicarboxylic acid characterized by a cyclopentyl group attached to a malonic acid backbone.[2] This structure imparts both acidic reactivity, due to the two carboxylic acid functional groups, and some hydrophobic character from the cyclopentyl ring.[2] It is soluble in polar solvents like water and alcohols.[2]

| Property | Value | Source |

| CAS Number | 5660-81-1 | [3] |

| Molecular Formula | C₈H₁₂O₄ | [4][5] |

| Molecular Weight | 172.18 g/mol | [4][5] |

| Appearance | White to off-white powder/crystal | [6] |

| Melting Point | 162 °C | [7] |

| Synonyms | 2-Cyclopentylmalonic acid, Cyclopentylpropanedioic acid | [2][3] |

Hazard Identification and Classification

Based on available safety data, this compound is classified as a hazardous substance.

| Hazard Class | GHS Classification |

| Skin Irritation | Category 2 (Causes skin irritation) |

| Eye Irritation | Category 2A (Causes serious eye irritation) |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, and inhalation.

| Protection Type | Equipment Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect eyes from splashes and airborne particles. |

| Skin Protection | Nitrile or neoprene gloves. A chemical-resistant lab coat. | To prevent skin contact. |

| Respiratory Protection | A NIOSH-approved respirator with acid gas cartridges should be used if dust is generated outside of a fume hood. | To protect against the inhalation of harmful dust. |

| Foot Protection | Closed-toe shoes. | To protect feet from spills. |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

-

Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, and prevent the inhalation of dust.[1]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[9]

-

Transport: When moving the compound, use a secondary containment carrier to prevent spills.[10]

Storage

-

Container: Keep the container tightly closed and properly labeled.[9]

-

Conditions: Store in a cool, dry, and well-ventilated place, away from incompatible materials.[8]

-

Incompatible Materials: Store separately from bases, strong oxidizing agents, and reducing agents.[10][11]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[12] |

| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[13] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[13] |

Spill and Leak Procedures

Prompt and safe cleanup of spills is essential to prevent further exposure and contamination.

-

Small Spills (<10g):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

-

Place the material in a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills (>10g):

-

Evacuate the area immediately.

-

Contact your institution's environmental health and safety (EHS) department for assistance.[10]

-

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Chemical Waste: Collect waste this compound in a designated, labeled, and sealed container for hazardous waste.[14]

-

Contaminated Materials: Any materials used for cleanup or that have come into contact with the acid should also be disposed of as hazardous waste.

-

Neutralization: For small quantities, neutralization with a suitable base like sodium bicarbonate may be an option, but this should only be performed by trained personnel and in accordance with institutional guidelines. The neutralized solution should have a pH between 6 and 8 before any further disposal steps are taken.[15] Do not pour organic acids down the drain.[14]

Experimental Protocol: Safe Handling of a Solid Organic Acid

This generalized protocol outlines the steps for safely weighing and preparing a solution of a solid organic acid like this compound.

-

Preparation and Pre-weighing:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary materials: the chemical container, a tared weigh boat or paper, a spatula, and the receiving flask.

-

Don the appropriate PPE as detailed in Section 3.

-

-

Weighing the Compound:

-

Perform all manipulations within the chemical fume hood.

-

Carefully open the container of this compound.

-

Using a clean spatula, transfer the desired amount of the solid to the tared weigh boat on a balance located inside the fume hood or in close proximity.

-

Avoid generating dust. If any dust is created, ensure it is contained within the fume hood.

-

Securely close the primary container.

-

-

Solution Preparation:

-

Transfer the weighed solid into the receiving flask.

-

Slowly add the desired solvent to the flask. If preparing an aqueous solution, be mindful of any potential exothermic reaction, although this is less common with solid organic acids compared to concentrated mineral acids.

-

Stir or agitate the mixture until the solid is fully dissolved.

-

-

Cleanup:

-

Wipe down the spatula and any surfaces within the fume hood that may have come into contact with the acid using a damp cloth or paper towel.

-

Dispose of the weigh boat and any contaminated cleaning materials in the designated solid hazardous waste container.

-

Remove PPE and wash hands thoroughly.

-

Logical Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 2. CAS 5660-81-1: Cyclopentylmalonicacid | CymitQuimica [cymitquimica.com]

- 3. Cyclopentanemalonic acid | 5660-81-1 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | 5660-81-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. westlab.com.au [westlab.com.au]

- 9. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 10. coral.washington.edu [coral.washington.edu]

- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]

- 12. earth.utah.edu [earth.utah.edu]

- 13. fishersci.com [fishersci.com]

- 14. scienceready.com.au [scienceready.com.au]

- 15. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]

Cyclopentylmalonic Acid: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopentylmalonic acid, a disubstituted malonic acid derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural motif, featuring a cyclopentyl ring appended to a reactive malonic acid core, provides a synthetically tractable handle for the introduction of the cyclopentyl moiety into a wide range of molecular scaffolds. This guide explores the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of bioactive compounds and pharmaceuticals.

Physicochemical Properties and Spectral Data

This compound is typically a white to off-white crystalline solid. The presence of two carboxylic acid groups renders it soluble in polar solvents like water and alcohols, while the cyclopentyl group imparts a degree of hydrophobicity.[1] This amphiphilic character can influence its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5660-81-1 | [1] |

| Molecular Formula | C₈H₁₂O₄ | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 162 °C | [2] |

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity |

| 41.0 | 41.9 |

| 44.0 | 26.8 |

| 60.0 | 24.3 |

| 66.0 | 8.8 |

| 67.0 | 38.9 |

| 172.0 | (Molecular Ion) |

(Source: ChemicalBook, MS-NW-1609)[3]

Synthesis of this compound

The most common and efficient synthesis of this compound follows the classical malonic ester synthesis route. This two-step process involves the alkylation of diethyl malonate with a cyclopentyl halide, followed by hydrolysis of the resulting diester.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopentylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a versatile and widely employed method in organic chemistry for the preparation of substituted carboxylic acids. This document provides a detailed protocol for the synthesis of cyclopentylmalonic acid, a valuable building block in the development of pharmaceuticals and other complex organic molecules. The procedure involves a two-step sequence: the alkylation of diethyl malonate with cyclopentyl bromide to form diethyl cyclopentylmalonate, followed by saponification to yield the target dicarboxylic acid. Careful control of reaction conditions during hydrolysis is crucial to prevent decarboxylation.

Introduction

This compound is an organic compound featuring a cyclopentyl group attached to a malonic acid moiety.[1] Its structure, containing two carboxylic acid functional groups, makes it a useful intermediate in various synthetic pathways, including the synthesis of barbiturates and other biologically active compounds.[2] The protocol described herein follows the classical malonic ester synthesis route, a reliable method for carbon-carbon bond formation. The synthesis begins with the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes an SN2 reaction with cyclopentyl bromide. The resulting diester is subsequently hydrolyzed to the corresponding dicarboxylic acid.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| Diethyl Malonate | 105-53-3 | C7H12O4 | 160.17 | Colorless liquid | -50 |

| Cyclopentyl Bromide | 137-43-9 | C5H9Br | 149.03 | Colorless liquid | -96 |

| Diethyl Cyclopentylmalonate | 18928-91-1 | C12H20O4 | 228.28 | Clear liquid | N/A |

| This compound | 5660-81-1 | C8H12O4 | 172.18 | White to off-white crystalline solid | 162[3] |

Table 2: Summary of Reaction Parameters and Expected Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1 | Alkylation | Diethyl malonate, Sodium ethoxide, Cyclopentyl bromide | Absolute Ethanol | ~60 (reflux) | 2-4 | 70-80 |

| 2 | Saponification & Acidification | Diethyl cyclopentylmalonate, Potassium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux, then 0-5 | 12 (reflux) | 80-90 |

Experimental Protocols

Step 1: Synthesis of Diethyl Cyclopentylmalonate

This procedure details the alkylation of diethyl malonate with cyclopentyl bromide.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction is exothermic and should be cooled if necessary.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. The formation of a white precipitate of the sodium salt of diethyl malonate may be observed.

-

Alkylation: Add cyclopentyl bromide (1 equivalent) dropwise to the stirred suspension. The reaction mixture is then heated to reflux (approximately 60°C) for 2-4 hours, or until the reaction is complete (monitored by TLC).[2]

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

To the residue, add water and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl cyclopentylmalonate.

-

-

Purification: The crude product can be purified by vacuum distillation to yield a clear liquid.